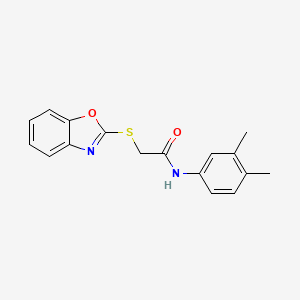

2-(1,3-benzoxazol-2-ylthio)-N-(3,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds known as acetamides, characterized by a specific functional group involving an acetyl group (CH₃CONH-) bonded to an amine group. These compounds are of interest in various chemical and pharmacological research areas.

Synthesis Analysis

The synthesis of related compounds involves reactions like condensation and acylation. For example, Duran and Canbaz (2013) discussed the synthesis of similar acetamide derivative compounds through reactions involving 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives and 2-chloro-N-(thiazol-2-yl) acetamide compounds (Duran & Canbaz, 2013). Such methods are likely applicable to the synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(3,4-dimethylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been studied using techniques like NMR, FTIR, and mass spectroscopy. In a study by El-Azab et al. (2016), the structural and vibrational aspects of a related compound were analyzed using FT-IR and FT-Raman wavenumbers compared with theoretical values from DFT calculations (El-Azab et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often include interactions with other organic or inorganic molecules, leading to the formation of new compounds. For instance, Ueda and Mori (1992) explored the use of a benzoxazolylphosphonate derivative as a condensing agent in the synthesis of various amides and related compounds (Ueda & Mori, 1992).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined through experimental methods, such as crystallization and spectroscopic analysis.

Chemical Properties Analysis

The chemical properties, including reactivity, pKa values, and interaction with other molecules, are essential for understanding the behavior of these compounds in different environments. The study by Duran and Canbaz (2013) also provides insights into the acidity constants (pKa values) of similar acetamide derivatives, crucial for understanding their chemical behavior (Duran & Canbaz, 2013).

Scientific Research Applications

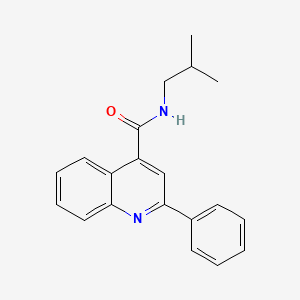

Antitumor Activity

One significant application of 2-(1,3-benzoxazol-2-ylthio)-N-(3,4-dimethylphenyl)acetamide derivatives is in antitumor research. A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated substantial broad-spectrum antitumor activity. These compounds were notably more potent than the positive control 5-FU (Al-Suwaidan et al., 2016). Similarly, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, also demonstrating considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

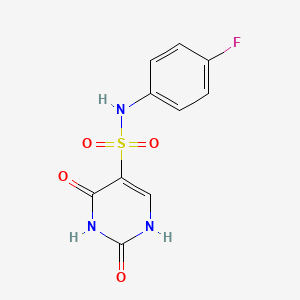

Antimicrobial Activity

2-(1,3-Benzoxazol-2-ylthio)-N-(3,4-dimethylphenyl)acetamide derivatives also show promise in antimicrobial applications. For instance, a study by Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, displaying significant efficacy against various strains (Fahim & Ismael, 2019).

Corrosion Inhibition

Research by Rouifi et al. (2020) into benzimidazole derivatives, structurally related to 2-(1,3-benzoxazol-2-ylthio)-N-(3,4-dimethylphenyl)acetamide, highlighted their potential as corrosion inhibitors for carbon steel in acidic environments. These findings are significant for industrial applications (Rouifi et al., 2020).

Pharmaceutical and Biological Research

The synthesis and evaluation of novel derivatives related to 2-(1,3-benzoxazol-2-ylthio)-N-(3,4-dimethylphenyl)acetamide have been the focus of various studies due to their potential pharmaceutical and biological applications. For example, the research conducted by Patel and Park (2014) on 1,2,4-triazoles highlighted their antimicrobial activity, suggesting potential pharmacological uses (Patel & Park, 2014).

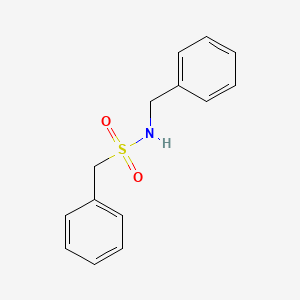

Anticonvulsant Activity

El Kayal et al. (2022) investigated the anticonvulsant activity of N-derivatives of 2-(1,3-benzoxazol-2-ylthio)-N-(3,4-dimethylphenyl)acetamide. Their research aimed to determine the affinity to GABAergic biotargets and evaluate anticonvulsant activity, which is crucial for the development of new therapeutic agents (El Kayal et al., 2022).

properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-7-8-13(9-12(11)2)18-16(20)10-22-17-19-14-5-3-4-6-15(14)21-17/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQGRONXDWNGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)

![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)